Cas no 91875-31-9 (Quinoline, 2-methyl-6-phenyl-)

Quinoline, 2-methyl-6-phenyl- structure
Quinoline, 2-methyl-6-phenyl- structure
Product Name:Quinoline, 2-methyl-6-phenyl-
CAS No:91875-31-9
MF:C16H13N
MW:219.281123876572
CID:771556
PubChem ID:13266444
Update Time:2025-04-19

Quinoline, 2-methyl-6-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 2-methyl-6-phenyl-
    • 2-methyl-6-phenylquinoline
    • OJBUSRSQFAUHPW-UHFFFAOYSA-N
    • 91875-31-9
    • SCHEMBL982393
    • DTXSID40533185
    • Inchi: 1S/C16H13N/c1-12-7-8-15-11-14(9-10-16(15)17-12)13-5-3-2-4-6-13/h2-11H,1H3
    • InChI Key: OJBUSRSQFAUHPW-UHFFFAOYSA-N
    • SMILES: N1C(C)=CC=C2C=C(C=CC=12)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 219.104799419g/mol
  • Monoisotopic Mass: 219.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 12.9Ų
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